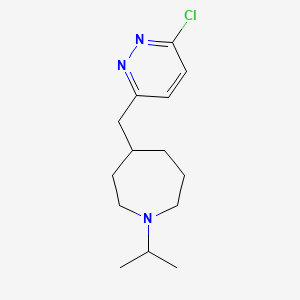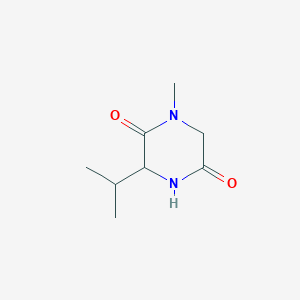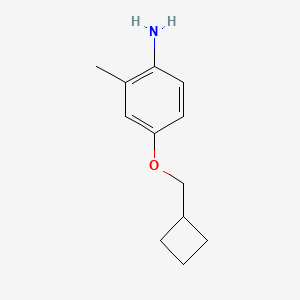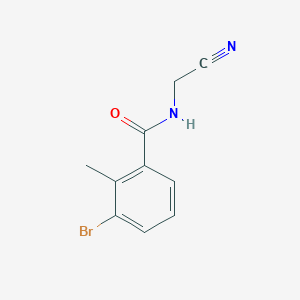
4-((6-氯哒嗪-3-基)甲基)-1-异丙基氮杂环己烷
描述
4-((6-Chloropyridazin-3-yl)methyl)-1-isopropylazepane, also known as CPIA, is a synthetic compound with diverse applications in the scientific field. It is a white crystalline powder with a melting point of 168-170°C and a molecular weight of 353.9 g/mol. CPIA has been studied for its potential therapeutic benefits in the treatment of various diseases, such as cancer, inflammation, and neurological disorders. In addition, CPIA has been used as a research tool to study the mechanisms of action of various drugs, as well as to understand the biochemical and physiological effects of various compounds.
科学研究应用
合成和生物活性
- 新衍生物的合成: Abubshait (2007) 的一项研究重点是合成新的吲哚基哒嗪酮衍生物,其中涉及与氯哒嗪衍生物的反应,包括与 4-((6-氯哒嗪-3-基)甲基)-1-异丙基氮杂环己烷类似的衍生物。这些化合物显示出抗菌活性。
结构分析和合成
- 哒嗪类似物的结构和合成: Sallam 等人 (2021) 对类似于所讨论化学品的哒嗪类似物进行的研究详细描述了合成过程,并使用 XRD 和 DFT 计算等各种技术分析了结构。
反应性研究
- 研究与亲核试剂的反应性: Adembri 等人 在 1976 年进行的一项研究探讨了与 4-((6-氯哒嗪-3-基)甲基)-1-异丙基氮杂环己烷密切相关的化合物的反应性,提供了对其化学行为的见解。
缓蚀
- 钢腐蚀的抑制: Mashuga 等人 (2017) 的一项研究考察了包括氯哒嗪变体在内的哒嗪衍生物在抑制钢腐蚀方面的有效性,表明了潜在的工业应用。
抗菌和抗肿瘤特性
- 细胞毒性和抗菌活性: Mamta 等人 (2019) 进行的研究合成了一系列氯哒嗪-3-基衍生物,并评估了它们的细胞毒性和抗菌活性,表明了潜在的医学应用。
表面保护
- 低碳钢的表面保护: Olasunkanmi 等人 (2018) 的一项研究调查了氯哒嗪衍生物保护低碳钢表面的能力,再次强调了潜在的工业应用。
属性
IUPAC Name |
4-[(6-chloropyridazin-3-yl)methyl]-1-propan-2-ylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3/c1-11(2)18-8-3-4-12(7-9-18)10-13-5-6-14(15)17-16-13/h5-6,11-12H,3-4,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUVXVKMUNWULQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(CC1)CC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Spiro[2.3]hexan-5-amine](/img/structure/B1400068.png)



![1-[1-(Pyridin-2-yl)azetidin-3-yl]piperazine](/img/structure/B1400075.png)
![Ethyl 1-[4-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate](/img/structure/B1400077.png)




![1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1400085.png)
![3-[(Cyclobutylmethyl)(propan-2-yl)amino]propan-1-ol](/img/structure/B1400086.png)
